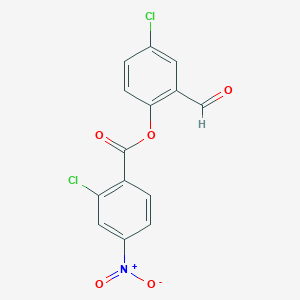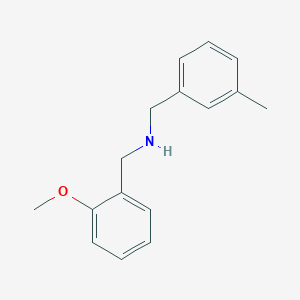![molecular formula C15H12Cl2N2O3 B5820637 2,4-dichloro-5-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B5820637.png)
2,4-dichloro-5-[(4-methoxybenzoyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-5-[(4-methoxybenzoyl)amino]benzamide, also known as MLN4924, is a small molecule inhibitor that has been the subject of extensive scientific research over the past decade. This compound has been shown to have significant potential in the treatment of cancer and other diseases, and has been the focus of numerous studies exploring its synthesis, mechanism of action, and potential applications.
作用機序
The mechanism of action of 2,4-dichloro-5-[(4-methoxybenzoyl)amino]benzamide involves the inhibition of the NEDD8-activating enzyme (NAE), which is an important enzyme involved in the regulation of protein degradation. By inhibiting this enzyme, 2,4-dichloro-5-[(4-methoxybenzoyl)amino]benzamide is able to disrupt the normal functioning of cancer cells, leading to their death.
Biochemical and Physiological Effects:
2,4-dichloro-5-[(4-methoxybenzoyl)amino]benzamide has been shown to have a number of biochemical and physiological effects, particularly in the context of cancer cells. Studies have shown that this compound is able to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell migration and invasion. Additionally, 2,4-dichloro-5-[(4-methoxybenzoyl)amino]benzamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of a variety of different diseases.
実験室実験の利点と制限
2,4-dichloro-5-[(4-methoxybenzoyl)amino]benzamide has a number of advantages for use in lab experiments. For example, it has been shown to be effective against a wide range of different types of cancer cells, making it a useful tool for researchers studying cancer biology. Additionally, it has been shown to have relatively low toxicity, making it a safe compound to use in lab experiments.
However, there are also some limitations to the use of 2,4-dichloro-5-[(4-methoxybenzoyl)amino]benzamide in lab experiments. For example, it can be difficult to synthesize this compound, and it may not be readily available in some labs. Additionally, there is still much that is not known about the long-term effects of this compound, particularly in the context of human health.
将来の方向性
There are a number of future directions for research on 2,4-dichloro-5-[(4-methoxybenzoyl)amino]benzamide. For example, researchers may explore the use of this compound in combination with other drugs to enhance its anti-cancer effects. Additionally, more research is needed to fully understand the long-term effects of this compound, particularly in the context of human health. Finally, researchers may explore the use of 2,4-dichloro-5-[(4-methoxybenzoyl)amino]benzamide in the treatment of other diseases beyond cancer, such as inflammatory disorders or autoimmune diseases.
合成法
The synthesis of 2,4-dichloro-5-[(4-methoxybenzoyl)amino]benzamide is a complex process that involves several steps. The initial step involves the reaction of 4-methoxybenzoic acid with thionyl chloride, which results in the formation of 4-methoxybenzoyl chloride. The next step involves the reaction of 4-methoxybenzoyl chloride with 2,4-dichloroaniline, which results in the formation of 2,4-dichloro-5-[(4-methoxybenzoyl)amino]benzamide.
科学的研究の応用
2,4-dichloro-5-[(4-methoxybenzoyl)amino]benzamide has been the subject of extensive scientific research, particularly in the field of oncology. Studies have shown that this compound has significant potential as an anti-cancer agent, and has been shown to be effective against a variety of different types of cancer cells, including breast, lung, and colon cancer cells.
特性
IUPAC Name |
2,4-dichloro-5-[(4-methoxybenzoyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O3/c1-22-9-4-2-8(3-5-9)15(21)19-13-6-10(14(18)20)11(16)7-12(13)17/h2-7H,1H3,(H2,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFRHFDXMRRDFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C(=C2)C(=O)N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-chlorophenyl)-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5820567.png)
![3-[(4-methoxybenzyl)thio]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5820571.png)
![[(4-chlorophenyl)(hydroxy)phosphoryl]acetic acid](/img/structure/B5820573.png)
![3-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5820580.png)
![N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B5820581.png)



![1-(3-methylphenyl)-N-(2-thienylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5820610.png)
![N-[1,1-bis(trifluoromethyl)propyl]-N'-(3-pyridinylmethyl)urea](/img/structure/B5820614.png)

![N-(2-furylmethylene)-3-(methylthio)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5820625.png)
![N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5820633.png)
![N-(4-fluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5820643.png)